3-(Acetylthio)propionic acid

Descripción

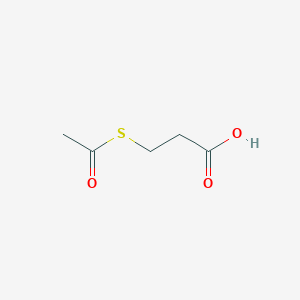

3-(Acetylthio)propanoic acid, also known as S-acetyl-3-mercaptopropionic acid, is an organic compound with the molecular formula C5H8O3S. It is a derivative of 3-mercaptopropionic acid where the thiol group is protected by an acetyl group.

Propiedades

IUPAC Name |

3-acetylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXANXXZYKTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294439 | |

| Record name | 3-(acetylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41345-70-4 | |

| Record name | 41345-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(acetylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Acetylthio)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Microwave-Assisted Thio-Alkylation of 3-Mercaptopropionic Acid

A green and efficient route involves the reaction of 3-mercaptopropionic acid with acetyl chloride or bromide under microwave irradiation. Adapted from the synthesis of 3-(alkylthio)propionic acids, this method employs NaOH in ethanol to deprotonate the thiol group, enabling nucleophilic attack on the acetyl halide. Microwave heating at 80–120°C for 10 minutes accelerates the reaction, achieving yields of 85–94% while minimizing malodorous byproducts like disulfides.

Key parameters :

-

Temperature : 80°C for bromides, 120°C for chlorides.

-

Solvent : Ethanol, facilitating both solubility and base activation.

-

Side products : Less than 1% ester formation due to optimized heating.

The method’s superiority over conventional heating lies in its rapidity and reduced energy consumption. For instance, conventional reflux (1 hour) yields comparable products but with higher impurities, such as S,S′-dibutyldisulfide .

Acetylation of 3-Mercaptopropionic Acid

Direct acetylation of the thiol group using acetic anhydride or acetyl chloride offers a straightforward pathway. A patent-derived approach demonstrates this method in a two-step process:

-

Synthesis of 3-mercaptopropionic acid via nucleophilic substitution of 3-chloropropionic acid with sodium hydrosulfide.

-

Acetylation with acetic anhydride in the presence of a base (e.g., pyridine) to yield the target compound.

Advantages :

-

Yield : 72–89% after purification.

-

Scalability : Suitable for industrial production due to minimal intermediate isolation.

However, this method risks over-acetylation at the carboxylic acid group unless stoichiometry is tightly controlled.

Phase Transfer Catalysis (PTC) in Nucleophilic Substitution

A patent by Bristol-Myers Squibb describes the use of potassium thioacetate and 3-bromopropionic acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds via an SN2 mechanism, where the catalyst enhances the solubility of the thioacetate anion in organic solvents like acetonitrile.

Optimized conditions :

-

Catalyst : 5 mol% tetrabutylammonium bromide.

-

Solvent : Acetonitrile or ethyl acetate.

This method avoids the use of volatile thiols, enhancing safety and reducing odor. Comparative studies show that PTC reduces reaction time from 6 hours to 2 hours compared to traditional methods.

Comparative Analysis of Methodologies

Key observations :

-

Microwave synthesis excels in yield and environmental impact but requires specialized equipment.

-

PTC balances efficiency and safety, ideal for industrial settings.

-

Direct acetylation is cost-effective but less selective.

Mechanistic Insights and Side Reactions

Competing Esterification

In ethanol-based systems, esterification of the carboxylic acid group with the solvent is a common side reaction. For example, microwave-assisted reactions in ethanol produce ethyl 3-(acetylthio)propionate as a minor byproduct (<5%). This is mitigated by using dichloromethane or ethyl acetate during extraction.

Disulfide Formation

Oxidation of thiol intermediates to disulfides (e.g., S,S′-dipropionyldisulfide ) occurs under basic or aerobic conditions. The use of nitrogen atmosphere and controlled pH (2–3 during workup) suppresses this pathway.

Industrial and Environmental Considerations

Microwave and PTC methods align with green chemistry principles:

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1. Synthetic Intermediate

3-(Acetylthio)propionic acid is primarily used as a synthetic intermediate in the production of various chemical compounds. Its structure allows it to participate in reactions that yield more complex molecules, making it valuable in organic synthesis .

2. Thioester Formation

The compound can be utilized to create thioesters, which are important in the synthesis of peptides and other biologically relevant molecules. This application is critical in developing new therapeutic agents and studying protein interactions .

Biochemistry

1. Enzyme Inhibition

Research has indicated that this compound acts as a potential enzyme inhibitor. It has been studied for its effects on cholinesterase activity, which is significant for developing treatments for conditions like Alzheimer's disease .

2. Protein Modification

The compound can be used to modify proteins through PEGylation, enhancing their stability and solubility. This application is particularly relevant in drug development, where modified proteins may have improved pharmacokinetic properties .

Pharmaceutical Research

1. Drug Development

In pharmaceutical research, this compound is being investigated for its potential role as a precursor in synthesizing new drug candidates. Its ability to form various derivatives makes it a versatile building block for medicinal chemistry .

2. Antioxidant Properties

Some studies suggest that compounds derived from this compound exhibit antioxidant properties, which may have implications for treating oxidative stress-related diseases .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(Acetylthio)propanoic acid primarily involves its role as a thiol-protecting group. The acetyl group protects the thiol functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free thiol group can participate in various biochemical processes, including enzyme inhibition and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from 3-(Acetylthio)propanoic acid .

Comparación Con Compuestos Similares

3-Mercaptopropionic acid: The parent compound of 3-(Acetylthio)propanoic acid, lacking the acetyl protection.

3-(Acetylthio)butanoic acid: A homologous compound with an additional methylene group.

3-(Acetylthio)-2-methylpropanoic acid: A structurally similar compound with a methyl group substitution.

Uniqueness: 3-(Acetylthio)propanoic acid is unique due to its acetyl-protected thiol group, which provides stability and selectivity in synthetic applications. This protection allows for controlled deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

3-(Acetylthio)propionic acid (CAS Number: 41345-70-4) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive drugs such as Captopril. Its biological activity extends beyond pharmaceutical applications, influencing various metabolic processes and demonstrating potential therapeutic benefits.

- Molecular Formula : CHOS

- Molecular Weight : 148.18 g/mol

- Purity : >96% (HPLC)

- Melting Point : 48-52 °C

- SMILES Notation : CC(=O)SCCC(O)=O

This compound is involved in several biological processes, particularly those related to energy metabolism and purine metabolism. It has been identified as a biomarker for various disease states, indicating its potential utility in clinical diagnostics and therapeutic monitoring.

Key Biological Activities:

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially impacting metabolic pathways relevant to diseases such as hypertension and diabetes.

- Neuroprotective Effects : Research indicates that derivatives of propionic acid can influence neuroinflammation and lipid metabolism, which are critical in neurodegenerative diseases.

Case Studies and Experimental Data

-

Impact on Lipid Metabolism :

A study demonstrated that propionic acid infusions altered brain and blood phospholipid profiles in a rat model, suggesting implications for neurological health and disease. The alterations included significant changes in various phospholipid classes, indicating that propionic acid may affect membrane fluidity and cellular signaling pathways associated with neuroinflammation . -

Behavioral Studies :

In behavioral assessments, rats infused with propionic acid exhibited increased locomotor activity and abnormal behaviors akin to autism spectrum disorders (ASD). This suggests that this compound could serve as a model for studying behavioral anomalies linked to metabolic disturbances . -

Enzyme Activity :

The compound has been noted for its ability to influence enzyme activities related to the metabolism of sulfur-containing compounds. This effect is crucial for understanding its role in pharmacological applications and potential therapeutic interventions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Acetylthio)propionic acid, and how can purity be ensured?

- Methodological Answer : The synthesis of thioether-containing propionic acid derivatives typically involves catalytic hydrogenation or nucleophilic substitution. For example, 3-(methoxyphenyl)propionic acid analogs are synthesized via palladium-catalyzed hydrogenation of unsaturated precursors . For this compound, a plausible route includes thiol-acetyl exchange using mercaptopropionic acid and acetyl chloride under inert conditions. Purity is ensured via recrystallization (using ethanol/water mixtures) or preparative HPLC with UV detection at 254 nm. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, DEPT-135) resolves the acetylthio moiety’s chemical environment, while HRMS confirms molecular mass. X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for unambiguous structural determination, particularly for resolving sulfur-containing stereocenters or intermolecular interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Samples are analyzed periodically via reverse-phase HPLC with photodiode array (PDA) detection to track degradation products. Thioester bonds are prone to hydrolysis, so monitoring absorbance at 220–280 nm for acetylthio group integrity is essential. Storage recommendations (e.g., anhydrous, -20°C) should be based on observed degradation kinetics .

Advanced Research Questions

Q. How can contradictions in structural data from NMR, X-ray, and mass spectrometry be resolved for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use variable-temperature NMR to identify conformational changes. For crystallographic ambiguities, refine data with SHELXL using Hirshfeld atom refinement (HAR) to model sulfur-containing moieties accurately. Cross-validate with tandem MS/MS fragmentation patterns, comparing experimental and theoretical isotopic distributions .

Q. What experimental strategies are effective for studying this compound’s interactions with enzymes like acetylcholinesterase (AChE)?

- Methodological Answer : Use kinetic assays (e.g., Ellman’s method) to measure AChE activity inhibition. Pre-incubate the enzyme with this compound and monitor thiol-specific reactivity via spectrophotometry at 412 nm. For mechanistic insights, employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model sulfur-mediated binding interactions. Validate with site-directed mutagenesis of catalytic serine residues .

Q. How can untargeted metabolomics identify novel metabolites or degradation products of this compound in biological systems?

- Methodological Answer : Administer the compound in model organisms (e.g., rodents) and collect serum/urine samples. Perform LC-QTOF-MS analysis in positive/negative ionization modes. Use software (e.g., XCMS, MetaboAnalyst) for peak alignment and annotation. Compare fragmentation patterns (MS/MS) with libraries (e.g., NIST) and reference standards of phenylpropionic acid derivatives to identify sulfur-containing metabolites .

Q. What computational approaches predict the reactivity of this compound in synthetic or biological environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model reaction pathways, such as thioester hydrolysis or radical-mediated oxidation. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via trapping reactive intermediates (e.g., spin-trapping agents for radicals) or kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.